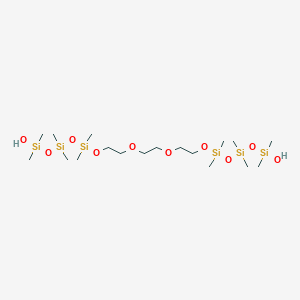
2,4,4,6,6,17,17,19,19,21-Decamethyl-3,5,7,10,13,16,18,20-octaoxa-2,4,6,17,19,21-hexasiladocosane-2,21-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4,6,6,17,17,19,19,21-Decamethyl-3,5,7,10,13,16,18,20-octaoxa-2,4,6,17,19,21-hexasiladocosane-2,21-diol is a complex organosilicon compound It is characterized by its unique structure, which includes multiple oxygen and silicon atoms, as well as several methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,6,6,17,17,19,19,21-Decamethyl-3,5,7,10,13,16,18,20-octaoxa-2,4,6,17,19,21-hexasiladocosane-2,21-diol typically involves the reaction of siloxane precursors with appropriate reagents under controlled conditions. The process may include steps such as hydrolysis, condensation, and methylation. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,4,4,6,6,17,17,19,19,21-Decamethyl-3,5,7,10,13,16,18,20-octaoxa-2,4,6,17,19,21-hexasiladocosane-2,21-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions may lead to the formation of silane derivatives.
Substitution: Substitution reactions can occur at the silicon or oxygen atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., platinum or palladium). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
2,4,4,6,6,17,17,19,19,21-Decamethyl-3,5,7,10,13,16,18,20-octaoxa-2,4,6,17,19,21-hexasiladocosane-2,21-diol has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential use in drug delivery systems and biomaterials.
Medicine: Explored for its biocompatibility and potential therapeutic applications.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2,4,4,6,6,17,17,19,19,21-Decamethyl-3,5,7,10,13,16,18,20-octaoxa-2,4,6,17,19,21-hexasiladocosane-2,21-diol involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s unique structure allows it to modulate various biochemical pathways, leading to specific biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Hexamethyldisiloxane: A simpler organosilicon compound with fewer oxygen and silicon atoms.
Octamethylcyclotetrasiloxane: A cyclic organosilicon compound with a different structural arrangement.
Polydimethylsiloxane: A widely used silicone polymer with different physical and chemical properties.
Uniqueness
2,4,4,6,6,17,17,19,19,21-Decamethyl-3,5,7,10,13,16,18,20-octaoxa-2,4,6,17,19,21-hexasiladocosane-2,21-diol stands out due to its complex structure, which imparts unique properties such as high thermal stability, flexibility, and reactivity. These characteristics make it suitable for specialized applications that require advanced materials with specific performance attributes.
Properties
CAS No. |
61854-16-8 |
|---|---|
Molecular Formula |
C18H50O10Si6 |
Molecular Weight |
595.1 g/mol |
IUPAC Name |
hydroxy-[[2-[2-[2-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxyethoxy]ethoxy]ethoxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C18H50O10Si6/c1-29(2,19)25-33(9,10)27-31(5,6)23-17-15-21-13-14-22-16-18-24-32(7,8)28-34(11,12)26-30(3,4)20/h19-20H,13-18H2,1-12H3 |
InChI Key |
LCXFEHMSVRPAMO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)OCCOCCOCCO[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















